Cas no 17452-74-3 (5-methyl-2H-1,3,4-oxathiazol-2-one)

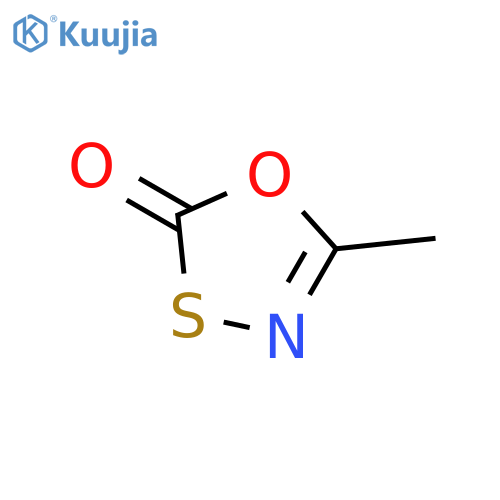

17452-74-3 structure

商品名:5-methyl-2H-1,3,4-oxathiazol-2-one

5-methyl-2H-1,3,4-oxathiazol-2-one 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxathiazol-2-one, 5-methyl-

- 5-methyl-1,3,4-oxathiazol-2-one

- 5-Methyl-1,3,4-oxathiazole-2-one

- 5-methyl-2H-1,3,4-oxathiazol-2-one

-

- ほほえんだ: CC1=NSC(=O)O1

計算された属性

- せいみつぶんしりょう: 116.98849

- どういたいしつりょう: 116.98844951g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 16-17 ºC

- ふってん: 75-76 ºC (30 Torr)

- フラッシュポイント: 41.7±22.6 ºC,

- 屈折率: 1.642

- ようかいど: 微溶性(13 g/l)(25ºC)、

- PSA: 38.66

5-methyl-2H-1,3,4-oxathiazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM325912-10g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95%+ | 10g |

$2285 | 2022-06-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170029-1G |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95% | 1g |

¥ 3,399.00 | 2023-04-14 | |

| TRC | M327943-50mg |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 50mg |

$ 210.00 | 2022-06-04 | ||

| Chemenu | CM325912-10g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95%+ | 10g |

$2285 | 2021-08-18 | |

| Enamine | EN300-124787-0.05g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95% | 0.05g |

$182.0 | 2023-06-08 | |

| Enamine | EN300-124787-1.0g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95% | 1g |

$785.0 | 2023-06-08 | |

| Enamine | EN300-124787-0.1g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95% | 0.1g |

$272.0 | 2023-06-08 | |

| Enamine | EN300-124787-10.0g |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| Enamine | EN300-124787-250mg |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95.0% | 250mg |

$389.0 | 2023-10-02 | |

| Enamine | EN300-124787-50mg |

5-methyl-2H-1,3,4-oxathiazol-2-one |

17452-74-3 | 95.0% | 50mg |

$182.0 | 2023-10-02 |

5-methyl-2H-1,3,4-oxathiazol-2-one 関連文献

-

1. Nitrile sulphidesRobert K. Howe,John E. Franz J. Chem. Soc. Chem. Commun. 1973 524b

-

2. Examining thermolysis reactions and tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazoleFrank Hipler,Roland A. Fischer,Jens Müller J. Chem. Soc. Perkin Trans. 2 2002 1620

17452-74-3 (5-methyl-2H-1,3,4-oxathiazol-2-one) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17452-74-3)5-methyl-2H-1,3,4-oxathiazol-2-one

清らかである:99%

はかる:1g

価格 ($):699.0